叔丁基4-(4-(2-羟乙基)苯基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

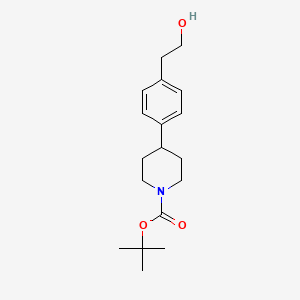

Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: . This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 2-hydroxyethylphenyl group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-(2-hydroxyethyl)phenylpiperidine as the core structure.

Reaction Steps: The hydroxyl group on the phenyl ring is protected, and the piperidine ring is then reacted with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes.

Types of Reactions:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

Reduction: The piperidine ring can undergo reduction to form a piperazine derivative.

Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Piperazine derivatives.

Substitution Products: Derivatives with different functional groups attached to the tert-butyl or phenyl rings.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a linker in the design of bioconjugates and probes for biological studies. Medicine: Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

作用机制

Target of Action

Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The affected pathway is the ubiquitin-proteasome system, which is responsible for protein degradation in cells . The downstream effects include the removal of the target protein, which can have various effects depending on the function of the degraded protein .

Result of Action

The result of the action of Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the role of the target protein in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to form a ternary complex with the target protein and E3 ligase . .

相似化合物的比较

Tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

N-Boc-4-piperidineethanol:

Uniqueness: Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable tool in scientific research and industrial processes. Its unique structure and reactivity profile open up numerous possibilities for innovation and development in various fields.

生物活性

Introduction

tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

- IUPAC Name: tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

- Molecular Formula: C18H27NO3

- Molecular Weight: 305.418 g/mol

- CAS Number: 170837-78-2

Anticancer Activity

Recent studies have identified piperidine derivatives, including tert-butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, as having significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, a related piperidine derivative demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cancer progression. The presence of the piperidine moiety allows for stable interactions with protein binding sites, enhancing its efficacy in inhibiting pathways associated with tumor growth and survival. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can significantly influence its biological activity .

Neuroprotective Effects

Beyond its anticancer properties, this compound may also exhibit neuroprotective effects. Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The incorporation of the hydroxyethyl group may enhance brain penetration and bioavailability, making it a candidate for further investigation in neuropharmacology .

Inhibitory Activity Against Enzymes

The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown promise as a dual inhibitor of AChE and BuChE, which are critical targets in the management of Alzheimer's disease. This dual inhibition could potentially lead to enhanced cognitive function and memory retention in affected individuals .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related piperidine compounds:

These findings highlight the versatility of tert-butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate and its derivatives in various therapeutic contexts.

属性

IUPAC Name |

tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-16(9-12-19)15-6-4-14(5-7-15)10-13-20/h4-7,16,20H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAMWGIHRRULTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。